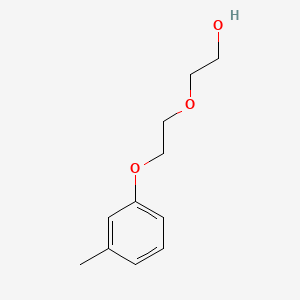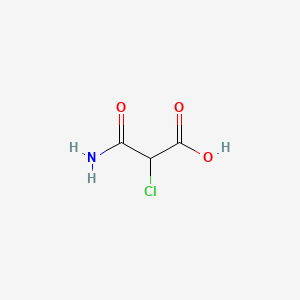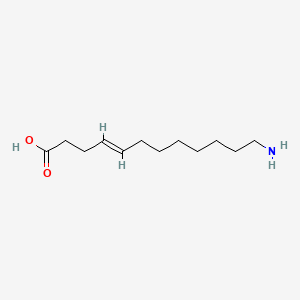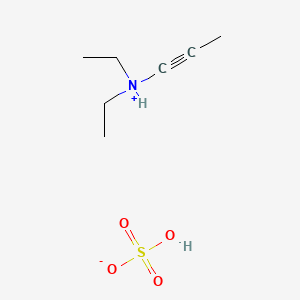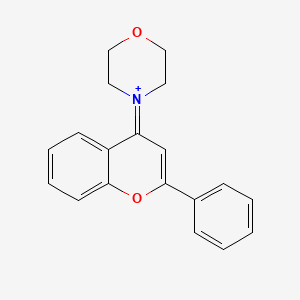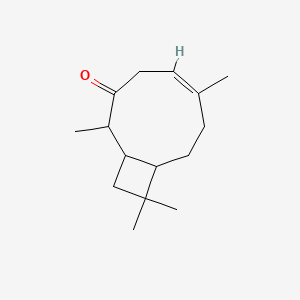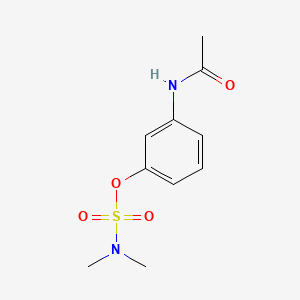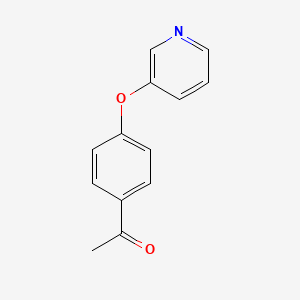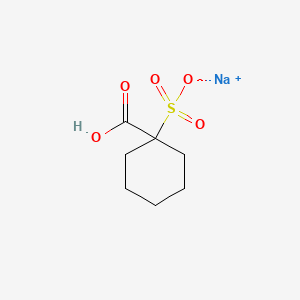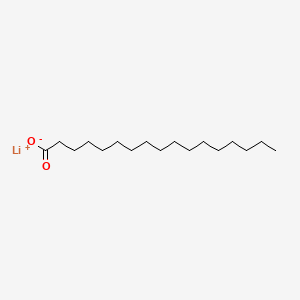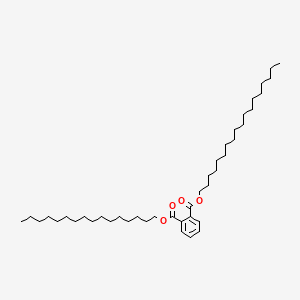
6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Bis(mesiloxi)-3-(4-metoxifenil)-4-benzopirona: es un compuesto orgánico sintético que pertenece a la clase de las benzopironas. Las benzopironas son conocidas por sus diversas actividades biológicas y se utilizan a menudo en química medicinal. Este compuesto en particular presenta grupos mesiloxi en las posiciones 6 y 7, un grupo metoxifenil en la posición 3 y una estructura central de benzopirona.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 6,7-Bis(mesiloxi)-3-(4-metoxifenil)-4-benzopirona suele implicar los siguientes pasos:
Material de partida: La síntesis comienza con un derivado de benzopirona adecuado.
Introducción de grupos mesiloxi: Los grupos hidroxilo en las posiciones 6 y 7 del núcleo de benzopirona se convierten en grupos mesiloxi utilizando cloruro de metanosulfonilo (cloruro de mesilo) en presencia de una base como la piridina.
Reacción de sustitución: La posición 3 del núcleo de benzopirona se funcionaliza con un grupo 4-metoxifenil mediante una reacción de sustitución, a menudo utilizando un haluro de arilo adecuado y una reacción de acoplamiento cruzado catalizada por paladio.
Métodos de Producción Industrial
La producción industrial de 6,7-Bis(mesiloxi)-3-(4-metoxifenil)-4-benzopirona puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso suele incluir:
Reactores por lotes o de flujo continuo: Para controlar las condiciones de reacción y mejorar la eficiencia.
Purificación: Técnicas como la recristalización, la cromatografía o la destilación para obtener el compuesto puro.
3. Análisis de las Reacciones Químicas
Tipos de Reacciones
6,7-Bis(mesiloxi)-3-(4-metoxifenil)-4-benzopirona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir los grupos mesiloxi en grupos hidroxilo.
Sustitución: Los grupos mesiloxi pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Nucleófilos como las aminas o los tioles en presencia de una base.
Productos principales
Oxidación: Derivados de quinona.
Reducción: Derivados hidroxilados.
Sustitución: Diversos derivados de benzopirona sustituidos.
4. Aplicaciones de la Investigación Científica
6,7-Bis(mesiloxi)-3-(4-metoxifenil)-4-benzopirona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluyendo propiedades antiinflamatorias y antioxidantes.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the mesyloxy groups to hydroxyl groups.
Substitution: The mesyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzopyrone derivatives.
Aplicaciones Científicas De Investigación
6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción de 6,7-Bis(mesiloxi)-3-(4-metoxifenil)-4-benzopirona implica su interacción con dianas moleculares y vías específicas:
Dianas moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas involucradas en procesos biológicos.
Vías: Puede modular las vías de señalización relacionadas con la inflamación, el estrés oxidativo o la proliferación celular.
Comparación Con Compuestos Similares
Compuestos similares
6,7-Dihidroxi-3-(4-metoxifenil)-4-benzopirona: Carece de los grupos mesiloxi pero tiene grupos hidroxilo en las posiciones 6 y 7.
6,7-Dimetoxi-3-(4-metoxifenil)-4-benzopirona: Presenta grupos metoxi en lugar de grupos mesiloxi.
Singularidad
6,7-Bis(mesiloxi)-3-(4-metoxifenil)-4-benzopirona es singular debido a la presencia de grupos mesiloxi, que pueden influir en su reactividad y actividad biológica en comparación con compuestos similares con diferentes sustituyentes.
Propiedades
Número CAS |
94201-89-5 |
|---|---|
Fórmula molecular |
C18H16O9S2 |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
[3-(4-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromen-6-yl] methanesulfonate |
InChI |
InChI=1S/C18H16O9S2/c1-24-12-6-4-11(5-7-12)14-10-25-15-9-17(27-29(3,22)23)16(26-28(2,20)21)8-13(15)18(14)19/h4-10H,1-3H3 |
Clave InChI |
SNMFEUASECRBOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OS(=O)(=O)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



